hERG Potassium Channel Blockade: Potency Relative to Fexofenadine, Loratadine, and Astemizole
Terfenadine functions as a potent, open-channel blocker of the hERG (KV11.1) potassium channel, with a reported IC50 of 204 nM . In a comparative study using heterologously expressed human cardiac channels, terfenadine demonstrated a Kd of 350 nM for hERG currents and a Kd of 2.7 μM for Kv1.5 currents, indicating approximately 10-fold selectivity for hERG over Kv1.5 [1]. In contrast, its major active metabolite, fexofenadine, does not measurably block either hERG or Kv1.5 channels at clinically relevant concentrations (IC50 > 100 μM) [1]. A separate review confirmed that terfenadine and astemizole block hERG K+ channels with nanomolar affinities (330 nM and 480 nM, respectively), whereas loratadine was approximately 300-fold less potent [2].
| Evidence Dimension | hERG channel blockade affinity |
|---|---|
| Target Compound Data | Terfenadine: hERG IC50 = 204 nM; hERG Kd = 350 nM; Kv1.5 Kd = 2.7 μM |
| Comparator Or Baseline | Fexofenadine: hERG IC50 > 100 μM (no block); Loratadine: ~300-fold less potent than terfenadine (IC50 ~ 173 nM in one study); Astemizole: hERG affinity = 480 nM |
| Quantified Difference | Fexofenadine: > 490-fold reduction in hERG potency; Loratadine: approximately 300-fold less potent in one review |
| Conditions | hERG expressed in HEK293 cells or Xenopus oocytes; whole-cell patch-clamp electrophysiology |
Why This Matters
Terfenadine's well-characterized, potent hERG blockade makes it an essential positive control compound for in vitro cardiac safety screening and hERG liability assessment during preclinical drug development.
- [1] Roy M, Dumaine R, Brown AM. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine. Circulation. 1996 Aug 15;94(7):817-23. PMID: 8772706. View Source
- [2] Grzelewska-Rzymowska I, et al. The effect of second generation histamine antagonists on the heart. Pneumonol Alergol Pol. 2001;69(1-2):67-76. PMID: 11575008. View Source
